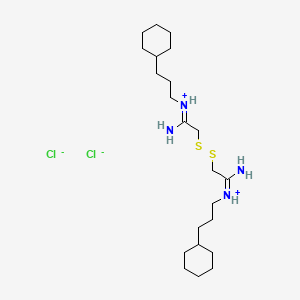
2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a disulfide bond, which plays a crucial role in its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride typically involves the reaction of N-(3-cyclohexylpropyl)acetamidine with a disulfide compound under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidines.
Scientific Research Applications
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can affect the structure and function of proteins, thereby influencing various biological processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(N,N-dimethylethanamine) dihydrochloride
- 2,2’-Dithiobis(5-nitropyridine)
- 2,2’-Dithiobis[N-methylbenzamide]
Uniqueness
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is unique due to its specific structural features, such as the cyclohexylpropyl group and the acetamidine moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is a compound of interest due to its potential biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dithiobis structure that contributes to its reactivity and biological interactions. The presence of the cyclohexylpropyl moiety suggests potential lipophilicity, which may enhance membrane permeability and influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific proteases or kinases, impacting cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : The dithiobis structure can confer antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines. For instance:
- Cytotoxicity Assays : In vitro cytotoxicity tests revealed that this compound exhibits dose-dependent cytotoxic effects on cancer cell lines, suggesting potential for anticancer applications .
- Mechanistic Studies : Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its role in programmed cell death .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties against Mycobacterium species. The compound demonstrated significant inhibitory effects on mycobacterial growth, indicating its potential as a lead compound for developing new antimycobacterial agents .
- Neuroprotective Effects : Another case study explored the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could mitigate neuronal cell death induced by oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .
Data Table: Biological Activity Summary
Properties
CAS No. |
40284-18-2 |
|---|---|
Molecular Formula |
C22H44Cl2N4S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[1-amino-2-[[2-amino-2-(3-cyclohexylpropylazaniumylidene)ethyl]disulfanyl]ethylidene]-(3-cyclohexylpropyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-7-13-19-9-3-1-4-10-19)17-27-28-18-22(24)26-16-8-14-20-11-5-2-6-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI Key |
LSUJEOLKHABULX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC[NH+]=C(CSSCC(=[NH+]CCCC2CCCCC2)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















